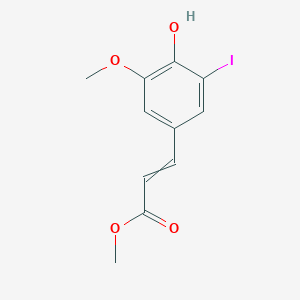
Methyl 3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoate is an organic compound with a complex structure that includes a phenyl ring substituted with hydroxy, iodo, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid. The reaction conditions often include the use of methanol and an acid catalyst such as sulfuric acid. The process may also involve the protection and deprotection of functional groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a deiodinated product.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups may contribute to its antioxidant activity by scavenging free radicals. The iodo group may enhance its reactivity, allowing it to interact with various biological molecules and pathways, potentially inhibiting the release of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-3-methoxycinnamate: Similar structure but lacks the iodo group.
3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an ester.
2-Propenoic acid, 3-(4-methoxyphenyl)-, (E)-: Similar structure but lacks the hydroxy and iodo groups.
Uniqueness
Methyl 3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoate is unique due to the presence of the iodo group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
61223-31-2 |
|---|---|
Molecular Formula |
C11H11IO4 |
Molecular Weight |
334.11 g/mol |
IUPAC Name |
methyl 3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11IO4/c1-15-9-6-7(3-4-10(13)16-2)5-8(12)11(9)14/h3-6,14H,1-2H3 |
InChI Key |
GVXUPRDTTYYJDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)OC)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















